Spiro[1,3-dioxolane-2,1'-[1H]inden]-3'(2'H)-one
Description
Spiro[1,3-dioxolane-2,1'-[1H]inden]-3'(2'H)-one (CAS: 6710-43-6) is a spirocyclic compound featuring a 1,3-dioxolane ring fused with an indene moiety. Its molecular formula is C₁₁H₁₀O₂, with a molecular weight of 174.20 g/mol . The spiro junction at the indene C1 position creates structural rigidity, influencing its physicochemical properties and reactivity. Its synthesis typically involves acetalization or ketalization reactions, as seen in structurally related spiro compounds .
Structure
3D Structure
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,3'-2H-indene]-1'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-7-11(13-5-6-14-11)9-4-2-1-3-8(9)10/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRQEABFLNCFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(=O)C3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dioxolane-2,1’-[1H]inden]-3’(2’H)-one typically involves the reaction of isatin with 2-chloroethanol in the presence of anhydrous potassium carbonate (K2CO3) as a promoter. The reaction is carried out in acetonitrile, and the product is obtained with high yield . The reaction mechanism involves the formation of an intermediate, which undergoes intramolecular cyclization to form the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for Spiro[1,3-dioxolane-2,1’-[1H]inden]-3’(2’H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-dioxolane-2,1’-[1H]inden]-3’(2’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Organic Synthesis
Spiro[1,3-dioxolane-2,1'-[1H]inden]-3'(2'H)-one serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex spirocyclic compounds. This property is particularly valuable in developing novel materials and pharmaceuticals.
Medicinal Chemistry
Research has highlighted the potential of this compound in medicinal chemistry:
- Neuroprotective Properties: Studies suggest that this compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress.
- Anti-cancer Activity: The compound has been investigated for its ability to inhibit cyclin-dependent kinase 2 (CDK2), a target involved in regulating cell cycle checkpoints. By inhibiting CDK2 activity, it may suppress cancer cell proliferation .
Industrial Applications
In addition to its applications in chemistry and medicine, this compound can be utilized in the development of new materials with specific properties. Its unique chemical structure makes it suitable for creating polymers and resins with tailored functionalities .
Anticancer Potential
A study demonstrated that derivatives of spirocyclic compounds can effectively inhibit tumor growth in vitro. The mechanism involves the modulation of cell cycle proteins and induction of apoptosis in cancer cells . This highlights the therapeutic potential of this compound as a candidate for cancer treatment.
Neuroprotective Effects
Research has indicated that compounds with similar structural features possess neuroprotective capabilities. For instance, studies on indole derivatives have shown their ability to protect neuronal cells from oxidative damage . Given the structural similarities, this compound may offer similar benefits.
Mechanism of Action
The mechanism of action of Spiro[1,3-dioxolane-2,1’-[1H]inden]-3’(2’H)-one involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as neuroprotection and anti-inflammatory activity.
Comparison with Similar Compounds
Comparison with Similar Spiro Compounds
Structural and Functional Group Variations
Spiro[indole-2,2'-pyrrole] Derivatives
- Example: Ethyl 1,1',2',5-tetrahydro-2-methyl-2',5-dioxospiro[4H-indeno[1,2-b]pyridine-4,3'-[3H]indole]-3-carboxylate (). Key Features: Incorporates a pyridine ring and indole system. Melting Point: >300°C, significantly higher than many spiro compounds due to increased rigidity and strong intermolecular interactions . Substituents: Chlorophenyl and ester groups enhance steric bulk and polarity. Spectral Data: IR shows strong carbonyl (C=O) stretches at ~1700 cm⁻¹; ¹H-NMR δ 7.19–7.34 ppm (aromatic protons) .
Dihydrospiro[[1,2]dioxane-3,20-indene] Derivatives
Dispiro[1,3-dioxolane-2,1'-[1H]indene-3'(2'H),2''-[1,3]dioxolane] ()
- Key Features: Dual 1,3-dioxolane rings fused with indene. Molecular Weight: 310.34 g/mol (vs. 174.20 for the target compound). Impact: Additional dioxolane ring increases steric hindrance and reduces solubility in nonpolar solvents .
Physicochemical Properties
Spectral and Analytical Comparisons
- Infrared Spectroscopy (IR) :
- NMR Spectroscopy :
- Mass Spectrometry :
Biological Activity
Spiro[1,3-dioxolane-2,1'-[1H]inden]-3'(2'H)-one is a spirocyclic compound with significant potential in medicinal chemistry. Its unique structural characteristics contribute to various biological activities, including anti-cancer and anti-inflammatory properties. This article explores the synthesis, biological mechanisms, and research findings related to this compound.
Chemical Structure and Synthesis
The compound's chemical formula is , characterized by a spirocyclic framework that integrates a 1,3-dioxolane ring with an indene moiety. The synthesis typically involves the reaction of isatin with 2-chloroethanol in the presence of anhydrous potassium carbonate (K2CO3) and acetonitrile as a solvent, yielding high purity products .
Key Synthesis Parameters
- Reagents : Isatin, 2-chloroethanol, K2CO3
- Solvent : Acetonitrile
- Yield : High yield reported in laboratory conditions
Biological Activity
Research indicates that this compound exhibits notable biological activities:
Anti-Cancer Activity
The compound has been identified as a potential anti-cancer agent due to its ability to inhibit Cyclin-dependent kinase 2 (CDK2). This inhibition leads to the suppression of cancer cell proliferation by regulating cell cycle checkpoints.
Table 1: Summary of Anti-Cancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Morales-Ríos et al. (2020) | MDA-MB-231 (Breast Cancer) | 16.8 ± 0.37 | CDK2 Inhibition |
| Jacqueline et al. (2014) | HepG2 (Liver Cancer) | 13.5 ± 0.92 | EGFR Targeting |
Anti-Inflammatory Properties
In addition to its anti-cancer effects, this compound has shown promise in reducing inflammation through modulation of inflammatory pathways. This activity is attributed to its interaction with specific enzymes involved in inflammatory responses.
Case Studies and Research Findings
Several studies have highlighted the compound's efficacy against various cancer cell lines and its potential as a lead molecule for drug development.
- Study by Demosthenes et al. (1998) : Investigated the cytotoxic effects on multiple cancer types, demonstrating significant activity against breast and liver cancer cells.
- Research on Derivatives : Variants of the compound have been synthesized and tested for enhanced potency against resistant cancer strains, indicating the versatility of the spirocyclic framework in drug design .
The mechanism of action primarily involves:
- Inhibition of CDK2 : By binding to CDK2, the compound disrupts its activity, leading to cell cycle arrest.
- Modulation of Enzymatic Activity : The compound's structure allows it to interact with various enzymes, influencing pathways related to cell proliferation and inflammation.
Q & A
Q. What are the most efficient synthetic routes for Spiro[1,3-dioxolane-2,1'-[1H]inden]-3'(2'H)-one, and what are the critical steps?
A one-pot multicomponent synthesis is widely employed, involving the condensation of indenoquinoxalines with ketones or hydrazine derivatives in acidic or catalytic conditions. Key steps include:
- Acid-catalyzed cyclization : Use of glacial acetic acid and HCl to dehydrate intermediates and form spiro frameworks .
- Solvent optimization : Ethanol or toluene under reflux ensures high yields by promoting azeotropic removal of water .
- Protecting group strategies : Ethylene glycol is used to stabilize reactive ketone intermediates via acetal formation, preventing side reactions .
Q. How is the structural confirmation of this compound achieved experimentally?
Combined spectroscopic and crystallographic methods are critical:
- X-ray crystallography : Resolves the spirocyclic geometry and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing crystal packing) .
- NMR spectroscopy : - and -NMR confirm substituent positions, with characteristic shifts for spiro-junction carbons (δ ~100–110 ppm) .
- Mass spectrometry (EI–MS) : Molecular ion peaks (e.g., m/z 267.08 for CHBrNO) validate molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
Discrepancies may arise from stereochemical variations or impurities. Mitigation strategies include:
- Dynamic NMR experiments : Detect conformational equilibria in solution (e.g., chair-flip of dioxolane rings) .
- HPLC purity analysis : Quantify impurities from side reactions (e.g., incomplete acetal formation) .
- DFT calculations : Compare experimental and theoretical NMR shifts to identify misassigned signals .
Q. What methodologies optimize reaction yields for halogenated derivatives of this spiro compound?
Halogenation (e.g., bromo or fluoro substituents) requires precise control:
- Electrophilic substitution : Use Br/FeBr for regioselective bromination at electron-rich positions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 48 h to 6 h for 5'-fluoro derivatives) while maintaining >75% yield .
- Catalytic systems : Pd/C or CuI enhances cross-coupling efficiency for aryl-halogen bonds .
Q. How does structural modification of the spiro core influence biological activity (e.g., antimicrobial or neuroprotective effects)?
Structure–activity relationship (SAR) studies reveal:
- Electron-withdrawing groups : Fluoro or nitro substituents enhance antimicrobial activity by increasing membrane permeability .
- Spiro-junction rigidity : Larger dioxolane rings reduce conformational flexibility, diminishing neuroprotective efficacy .
- Hydrogen-bond donors : Amine or hydroxyl groups at C3' improve binding to bacterial enzyme active sites (e.g., dihydrofolate reductase) .
Q. What experimental designs are recommended for analyzing spiro compound stability under physiological conditions?
- pH-dependent degradation studies : Incubate the compound in buffers (pH 4–10) and monitor decomposition via LC-MS .
- Thermogravimetric analysis (TGA) : Assess thermal stability for storage recommendations .
- Metabolic assays : Use liver microsomes to identify cytochrome P450-mediated oxidation pathways .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
